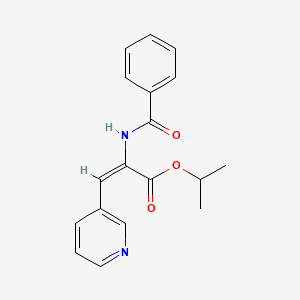

![molecular formula C14H20N2O4S B5291760 N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5291760.png)

N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

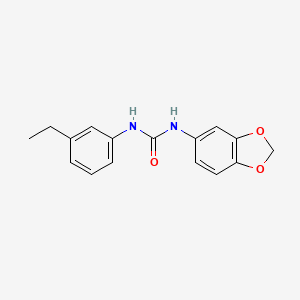

The compound appears to contain a pyrrolidine ring, which is a type of nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule also contains an acetamide group, which is a functional group consisting of an acetyl group singly bonded to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . The acetamide group can be introduced through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrrolidine ring and the acetamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrrolidine ring and the acetamide group. The pyrrolidine ring can undergo various reactions, including functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could affect its polarity and solubility .科学研究应用

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for designing novel biologically active compounds . The presence of the pyrrolidine ring can influence the stereochemistry of the molecule, contributing to its three-dimensional coverage and potentially affecting the binding mode to enantioselective proteins . This makes it a valuable candidate for the synthesis of new drug candidates with varied biological profiles.

Antibacterial Agents

Research has shown that the substitution pattern on the pyrrolidine ring can significantly impact antibacterial activity. For instance, variations in the N’-substituents have been observed to alter the antibacterial efficacy, suggesting that this compound could be modified to enhance its antibacterial properties . This application is particularly relevant in the search for new antibiotics to combat resistant bacterial strains.

Energetic Materials

Compounds containing pyrrolidine rings, such as N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide , can be explored for their potential as energetic materials. Energetic heterocycles like pyridines, triazoles, and tetrazoles exhibit greater density and heats of formation compared to their carbocyclic counterparts, which could make them suitable for applications requiring high-energy materials .

Cancer Research: Molecular Docking Studies

Molecular docking studies are crucial in cancer research for identifying potential therapeutic agents. Compounds with a pyrrolidine structure have been investigated for their anti-cancer potential against various proteins, such as caspase 3, NF-KAPPA-B, and P53 . The compound could be studied further to assess its binding energies and interactions with these proteins, offering insights into its potential as a cancer therapeutic agent.

Computational Chemistry: Molecular Dynamics Simulations

Theoretical and computational chemistry approaches, including molecular dynamics (MD) simulations, can provide valuable insights into the stability and behavior of moleculesN-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide could be subjected to MD simulations to predict its behavior in different environments, which is essential for understanding its potential applications in various fields .

Stereochemistry and Enantioselectivity

The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers of this compound could have different biological profiles. This aspect is crucial in drug design, where the spatial orientation of substituents can lead to different therapeutic outcomes. Research into the enantioselectivity of this compound could lead to the development of more targeted and effective drugs .

作用机制

属性

IUPAC Name |

N-(2-ethoxy-5-pyrrolidin-1-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-20-14-7-6-12(10-13(14)15-11(2)17)21(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXRVSOTROWJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

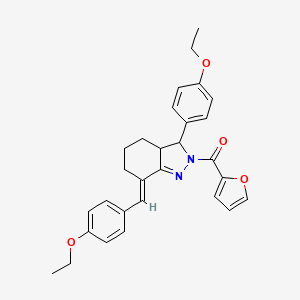

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)

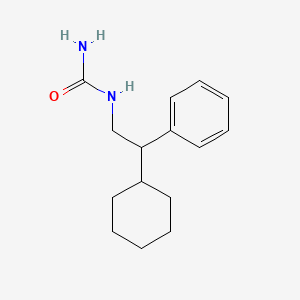

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)

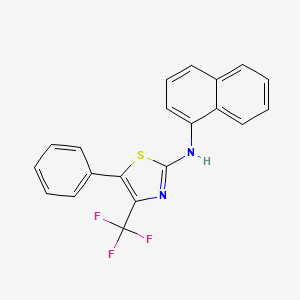

![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)

![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)

![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)

![N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)

![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)

![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5291777.png)